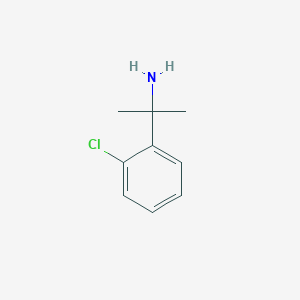

2-(2-Chlorophenyl)propan-2-amine

Description

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-(2-chlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H12ClN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 |

InChI Key |

VCYQGFYYGDQOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenylpropan-2-amine

Variations in chlorine substituent positions significantly alter molecular properties. Key examples include:

2-(3-Chlorophenyl)propan-2-amine

- Molecular Formula : C₉H₁₂ClN

- Molecular Weight : 169.65 g/mol

- SMILES : CC(C)(C1=CC(=CC=C1)Cl)N

- InChIKey : RJFOLCUYDLFKFW-UHFFFAOYSA-N

- Predicted pKa is 9.05, indicating moderate basicity .

2-(4-Chlorophenyl)propan-2-amine

- Molecular Formula : C₉H₁₂ClN

- Key Differences: Para-substitution enhances symmetry, which may improve crystallinity. No direct data are provided, but para-substituted analogs generally exhibit higher metabolic stability due to reduced steric effects.

Table 1: Positional Isomers of Chlorophenylpropan-2-amine

| Compound | Substituent Position | Molecular Weight (g/mol) | Predicted pKa | Notable Properties |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)propan-2-amine | 2-chloro | 169.65 | - | High steric hindrance |

| 2-(3-Chlorophenyl)propan-2-amine | 3-chloro | 169.65 | 9.05 | Moderate solubility |

| 2-(4-Chlorophenyl)propan-2-amine | 4-chloro | 169.65 | - | Improved crystallinity (inferred) |

Di-Substituted Halogen Derivatives

Addition of halogens alters electronic properties and binding affinities:

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride

- Molecular Formula : C₉H₁₂Cl₂FN

- Molecular Weight : 224.1 g/mol

- CAS : 1306604-78-3

- The hydrochloride salt increases aqueous solubility .

2-(3,5-Dichlorophenyl)propan-2-amine

Table 2: Di-Substituted Halogen Derivatives

Functional Group Variants

Modifications to the amine or phenyl group yield distinct pharmacological profiles:

1-(2-Methoxyphenyl)-N-methylpropan-2-amine (2-Methoxymethamphetamine)

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight : 179.26 g/mol

- Key Differences : Methoxy group increases hydrogen-bonding capacity, while N-methylation enhances metabolic stability. Reported purity: 97.30% .

2-Methyl-1-(2-methylphenyl)propan-2-amine

- Molecular Formula : C₁₁H₁₇N

- SMILES : NC(C)(C)Cc1ccccc1C

Table 3: Functional Group Variants

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A common approach involves the nucleophilic substitution of halogenated intermediates. The reaction typically starts with 2-(2-chlorophenyl)propan-2-ol, which is converted to the corresponding chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-(2-chlorophenyl)-2-chloropropane is then subjected to amination with ammonia or ammonium hydroxide under high-pressure conditions .

Reaction Scheme:

Key Parameters:

-

Temperature: 80–100°C for chlorination; 120–150°C for amination.

-

Solvent: Dichloromethane (DCM) for chlorination; aqueous ethanol for amination.

Reductive Amination of 2-(2-Chlorophenyl)acetone

Reductive amination offers a streamlined route by reacting 2-(2-chlorophenyl)acetone with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (Pd/C) is typically employed .

Reaction Scheme:

Optimized Conditions:

-

Molar ratio (ketone:ammonium acetate): 1:2.5.

-

Solvent: Methanol or tetrahydrofuran (THF).

-

Catalyst: 10% Pd/C for hydrogenation.

Oxidative Methods Using Hypervalent Iodine Reagents

Recent studies highlight the use of bis[(trifluoroacetoxy)iodo]benzene (BTI) as an oxidizing agent in a one-pot synthesis. This method involves the oxidative coupling of 2-chloroacetophenone with ammonium hydroxide in acetonitrile-water mixtures .

Reaction Mechanism:

-

Oxidation: BTI oxidizes 2-chloroacetophenone to an intermediate α-ketoamide.

-

Rearrangement: The α-ketoamide undergoes Hofmann rearrangement to form the primary amine.

-

Methylation: Subsequent methylation with methyl iodide yields the tertiary amine.

Conditions:

Grignard Reaction with 2-Chlorophenylmagnesium Bromide

This method utilizes a Grignard reagent to construct the carbon skeleton. 2-Chlorophenylmagnesium bromide is reacted with acetone cyanohydrin, followed by hydrolysis and reduction to yield the target amine .

Steps:

-

Grignard Formation:

-

Nucleophilic Addition:

-

Hydrolysis and Reduction:

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | SOCl₂, NH₃ | 80–150°C, DCM/EtOH | 65–72% | Simple reagents | High temperatures, moderate yields |

| Reductive Amination | NaBH₃CN, Pd/C | RT–60°C, MeOH/THF | 78–85% | High yields, mild conditions | Cost of catalysts |

| Oxidative Coupling | BTI, NH₄OH | 20–25°C, MeCN/H₂O | 71% | One-pot synthesis | Long reaction time |

| Grignard Reaction | 2-ClPhMgBr, LiAlH₄ | 0–25°C, Et₂O | 60–68% | Constructs carbon skeleton | Multi-step, air-sensitive reagents |

Industrial-Scale Production Insights

For large-scale synthesis, the reductive amination route is preferred due to its balance of yield and cost-effectiveness. Industrial protocols often employ continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 30–40% compared to batch processes . Key considerations include:

-

Purification: Recrystallization from ethanol-water mixtures achieves >99% purity.

-

Waste Management: Recycling solvents and neutralizing acidic byproducts with sodium bicarbonate.

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Chlorophenyl)propan-2-amine?

Methodological Answer:

The synthesis of this compound typically involves alkylation or reductive amination strategies. For example, the hydrochloride salt of this compound (this compound hydrochloride) can be prepared via nucleophilic substitution using 2-chlorophenyl precursors and isopropylamine derivatives under controlled pH conditions . Key steps include:

- Alkylation : Reacting 2-chloroacetophenone with methylamine in the presence of a reducing agent (e.g., LiAlH₄) to form the amine.

- Purification : Crystallization or column chromatography to isolate the product.

Validation via LC-MS or NMR (¹H/¹³C) is critical to confirm purity and structure .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods ensures accurate characterization:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. This is particularly effective for verifying stereochemistry and bond angles .

- Spectroscopy :

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 184.1) .

Advanced: How can conformational analysis resolve contradictions in crystallographic and computational data for this compound?

Methodological Answer:

Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or solvent interactions. To address this:

- Software Tools : Use ORTEP-3 for graphical visualization of thermal ellipsoids and WinGX for symmetry analysis to identify torsional strain or non-covalent interactions .

- Computational Validation : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., using Gaussian or ORCA) to compare with experimental bond lengths and angles .

- Cross-Validation : Overlay crystallographic data with DFT-optimized structures to identify outliers (e.g., deviations >0.05 Å in bond lengths) .

Advanced: What strategies mitigate the compound’s hygroscopicity during biological assays?

Methodological Answer:

The hydrochloride salt form (e.g., this compound hydrochloride) is preferred for stability. Methodological steps include:

- Storage : Anhydrous conditions (desiccators with silica gel) and inert atmospheres (N₂/Ar) .

- Analytical Monitoring : Use Karl Fischer titration to quantify water content and TGA/DSC to assess decomposition thresholds .

- Formulation : Encapsulation in liposomes or cyclodextrins to reduce moisture interaction in in vitro assays .

Advanced: How does the chlorophenyl group influence receptor binding in pharmacological studies?

Methodological Answer:

The 2-chlorophenyl moiety enhances lipophilicity and steric bulk, potentially modulating affinity for CNS targets (e.g., serotonin or dopamine transporters). Experimental approaches include:

- Docking Studies : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., comparing binding scores with non-chlorinated analogs) .

- SAR Analysis : Synthesize derivatives (e.g., 4-chloro or fluorinated analogs) and measure IC₅₀ values via radioligand displacement assays .

- Electrophysiology : Patch-clamp studies to assess ion channel modulation (e.g., NMDA receptor inhibition) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Refer to SDS guidelines for amine derivatives:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

Contradictions may stem from assay conditions or impurity profiles. Solutions include:

- Replication : Validate results across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) .

- Impurity Profiling : Use HPLC-UV/HRMS to identify byproducts (e.g., oxidation or dimerization products) .

- Dose-Response Curves : Perform 8-point dilution series to ensure linearity and calculate accurate EC₅₀ values .

Regulatory: Is this compound subject to controlled substance regulations?

Methodological Answer:

While structural analogs (e.g., 3-Fluoroetamfetamine) are regulated in some jurisdictions, researchers must consult local guidelines (e.g., DEA or ECHA listings). Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.